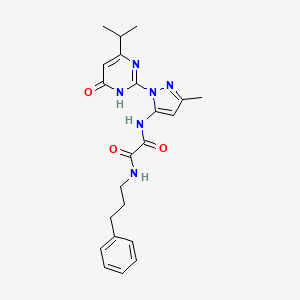

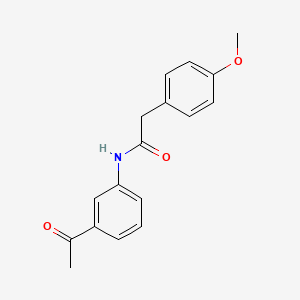

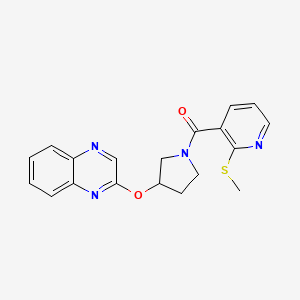

![molecular formula C20H23ClN2O B2963687 N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide CAS No. 953933-55-6](/img/structure/B2963687.png)

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide, also known as BTCP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been found to have potential therapeutic effects in various fields.

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar structure, has been identified as part of a group of benzamides with significant herbicidal activity against both annual and perennial grasses. These compounds have potential utility in agriculture for the protection of forage legumes, certain turf grasses, and cultivated crops due to their selective action (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Antiproliferative Activity

Research into N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has revealed a series of compounds synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) that exhibit strong inhibitors of cancer cell growth. Specifically, one compound demonstrated an IC50 of 46 nM against MCF-7 human breast tumor cells. The study highlights the importance of meta-phenoxy substitution of the N-1-benzyl group for antiproliferative activity and suggests the versatility of the scaffold in accommodating various heterocyclic substitutions (Jonathan A Stefely et al., 2010).

Organic Synthesis and Reactivity

N-Chlorobenzamidine, closely related to the query compound, has been studied for its reactivity in forming N-benzimidoylaminodimethylsulfonium chloride when reacted with dimethyl sulfide. Further treatments lead to N-benzimidoyl-S,S-dimethylsulfilimine, which upon thermolysis yields 1,2,4-oxadiazoles. This research provides insights into the reactivity of N-chloro and N-benzyl derivatives in organic synthesis (T. Fuchigami, K. Odo, 1977).

Amino Acid Derivatives

N-Benzyl-p-chloro and N-Benzyl-2,4-dichlorobenzamide have been shown to react with hlorosulfonic acid, producing p-sulfonyl chlorides that further condense with nucleophiles to yield amino acid derivatives. This research demonstrates the potential for N-benzyl benzamides to be used in the synthesis of biologically active compounds, including amino acid derivatives and dipeptide methyl esters (R. El-Sayed, 1997).

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O/c21-19-8-4-7-18(13-19)20(24)22-14-16-9-11-23(12-10-16)15-17-5-2-1-3-6-17/h1-8,13,16H,9-12,14-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJQTLCVZYQEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)

![2-Chloro-N-[(3-chloro-5-methylsulfonylphenyl)methyl]acetamide](/img/structure/B2963613.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2,4,6-trimethylphenoxy)acetate](/img/structure/B2963615.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B2963617.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)